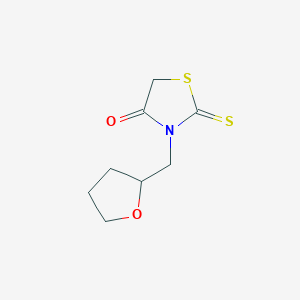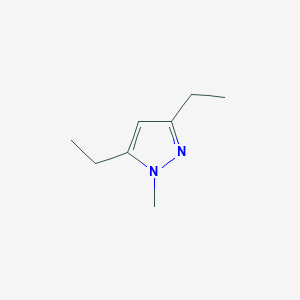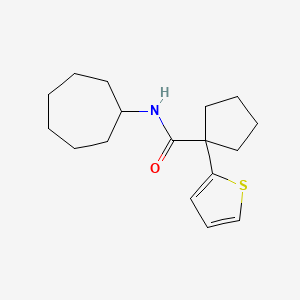
N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydropyran, which is a class of organic compounds known as heterocycles . Tetrahydropyran derivatives are often used in organic synthesis and can be found in a variety of natural products .
Molecular Structure Analysis
The compound contains a piperidine ring and a tetrahydropyran ring, both of which are saturated heterocycles. The piperidine ring has a secondary amide functional group, and the tetrahydropyran ring has a carboxamide functional group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperidine and tetrahydropyran rings can undergo a variety of chemical reactions. For example, the amide groups can participate in condensation reactions, and the rings can undergo substitutions or additions .Physical And Chemical Properties Analysis
Based on its structure, we can infer that this compound is likely to be a solid under standard conditions . It contains polar functional groups (amide), so it is expected to have some degree of solubility in polar solvents like water .Scientific Research Applications
- Application : N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide could be evaluated for its cytotoxicity against cancer cell lines. Researchers might investigate its mechanism of action, selectivity, and potential synergistic effects with existing chemotherapeutic agents .
- Application : Researchers could assess the antibacterial activity of N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide against both Gram-positive and Gram-negative bacteria. Mechanistic studies could elucidate its mode of action .
Anticancer Research
Antibacterial Agents
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIISARDMMTGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)


![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)

![N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2564271.png)